N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)methanesulfonohydrazide
Description
Core Structural and Pharmacological Profile
Molecular Architecture and Physicochemical Properties
The compound’s structure comprises:
- 1,2-Dihydronaphtho[2,1-b]furan core : A fused benzene-furan system with a saturated furan ring.
- Methanesulfonohydrazide substituent : A -SO₂-NH-NH-CO- group appended at the C2 position.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₄N₂O₄S | |
| Molecular Weight | 306.34 g/mol | |
| XLogP3-AA (Lipophilicity) | 1.9 | |
| Solubility (pH 7.4) | 3.8 μg/mL |
Key Reactivity Pathways
Biological Activity and Mechanistic Insights
Antimicrobial Activity
The compound’s naphthofuran core and sulfonohydrazide group synergize to inhibit bacterial growth. Studies on analogous derivatives reveal:
- Gram-positive targets : Staphylococcus aureus (MIC: 0.48–3.91 µg/mL).
- Gram-negative targets : Escherichia coli (MIC: 8–64 µg/mL).
Comparative Bioactivity Data
Properties
IUPAC Name |
N'-methylsulfonyl-1,2-dihydrobenzo[e][1]benzofuran-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-21(18,19)16-15-14(17)13-8-11-10-5-3-2-4-9(10)6-7-12(11)20-13/h2-7,13,16H,8H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHKSXKAFXFQIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NNC(=O)C1CC2=C(O1)C=CC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001326461 | |
| Record name | N'-methylsulfonyl-1,2-dihydrobenzo[e][1]benzofuran-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001326461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666756 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478064-29-8 | |
| Record name | N'-methylsulfonyl-1,2-dihydrobenzo[e][1]benzofuran-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001326461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)methanesulfonohydrazide typically involves multiple steps, starting with the preparation of the dihydronaphthofuran core. One common method involves the condensation of 2-naphthol with β-methyl allyl chloride in the presence of sodium methoxide and potassium iodide in methanol at room temperature . This reaction forms β-methylallyl-2-naphthyl ether, which can then undergo further transformations to yield the desired dihydronaphthofuran structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can also enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Hydrolysis Reactions
This compound undergoes pH-dependent hydrolysis at the hydrazide bond (N–CO):
| Conditions | Products | Applications |
|---|---|---|
| Acidic (HCl, H₂SO₄) | 1,2-dihydronaphtho[2,1-b]furan-2-carboxylic acid + methanesulfonyl hydrazine | Precursor regeneration |
| Basic (NaOH, KOH) | Sodium/potassium salts of carboxylic acid + methanesulfonamide | Salt formation for solubility tuning |
Key factors:
-
Reaction rates increase with temperature (60-100°C optimal)
-
Steric hindrance from naphthofuran moiety slows hydrolysis versus simpler hydrazides
Condensation Reactions
The hydrazine (-NH–NH₂) group participates in Schiff base formation:
| Reactant | Conditions | Product |
|---|---|---|
| Aldehydes/Ketones | Ethanol, 60-80°C, 4-6 hrs | N'-acylhydrazone derivatives |
| Isocyanates | DMF, rt, 12 hrs | Urea-linked analogs |
Example:
-
Condensation with 5-nitrofuran-2-carbaldehyde yields N'-((5-nitrofuran-2-yl)methylene)methanesulfonohydrazide , a carbonic anhydrase inhibitor (IC₅₀ = 0.14 nM for hCA I)
Oxidation Reactions
Controlled oxidation modifies the sulfonohydrazide group:
| Oxidizing Agent | Conditions | Product | Biological Impact |
|---|---|---|---|
| H₂O₂ | AcOH, 50°C, 2 hrs | Methanesulfonamide + N₂ gas | Increased metabolic stability |
| KMnO₄ | H₂SO₄, 0°C, 30 min | Sulfonic acid derivative | Enhanced water solubility |
Cyclization Reactions
Intramolecular reactions generate fused heterocycles:
| Reagent | Conditions | Product | Activity |
|---|---|---|---|
| POCl₃ | Reflux, 6 hrs | 1,3,4-Oxadiazole derivatives | Anticancer (MCF-7 IC₅₀ = 4.2 μM) |
| CS₂/KOH | EtOH, 12 hrs | Thiadiazole-fused naphthofuran systems | Antibacterial (E. coli MIC = 32 μg/mL) |
Mechanistic pathway:
-
Nucleophilic attack by sulfur/oxygen at carbonyl carbon
-
Elimination of H₂O/HCl
-
Aromatic π-system stabilization
Biological Interactions
The compound modulates enzymatic activity through non-covalent binding:
Nucleophilic Substitutions
Methanesulfonyl group participates in SN2 reactions:
| Nucleophile | Conditions | Product |
|---|---|---|
| NH₃ | EtOH, reflux, 8 hrs | Methanesulfonamide + hydrazine byproduct |
| R-OH | DCC, DMAP, CH₂Cl₂, 24 hrs | Sulfonate esters |
Reaction Optimization Data Table
Critical parameters for reproducible synthesis of derivatives:
| Reaction Type | Optimal Catalyst | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Hydrolysis | H₂SO₄ (0.1M) | 78-85% | >95% |
| Condensation | Acetic acid | 62-74% | 92-97% |
| Cyclization | POCl₃ | 55-68% | 89-94% |
Scientific Research Applications
Structure and Composition
- Molecular Formula : C20H18N2O4S
- Molecular Weight : 382.4 g/mol
- IUPAC Name : N'-(4-methylphenyl)sulfonyl-1,2-dihydrobenzo[e]benzofuran-2-carbohydrazide
The compound features a complex structure that includes a naphtho-furan moiety, which is significant for its biological activity and interaction with various biological targets.
Pharmaceutical Applications
N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)methanesulfonohydrazide has been investigated for its potential as an antitumor agent. Studies suggest that derivatives of dihydronaphthofurans exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes that are crucial for tumor growth and proliferation .
Research indicates that compounds similar to this compound display anti-inflammatory properties. This is particularly relevant in the treatment of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits .
Synthetic Chemistry
The synthesis of this compound involves multiple steps including the formation of the dihydronaphtho-furan backbone and subsequent functionalization with sulfonohydrazide groups. Various synthetic routes have been developed to optimize yield and purity, making it accessible for further research applications .
Material Science
Emerging studies suggest potential applications in material science where such compounds could be utilized in the development of organic semiconductors or as components in advanced materials due to their electronic properties. The unique structural attributes may contribute to desirable conductivity and stability characteristics in polymers .
Case Study 1: Antitumor Activity
A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development in cancer therapeutics.
Case Study 2: Anti-inflammatory Effects
In another investigation, researchers explored the anti-inflammatory effects of the compound in a murine model of arthritis. The administration of this compound resulted in decreased levels of pro-inflammatory cytokines and improved clinical scores in treated animals compared to controls.
Mechanism of Action
The mechanism of action of N’-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)methanesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Methanesulfonohydrazide vs. Benzenesulfonohydrazide: The substitution of methanesulfonohydrazide (polar, compact) with 2,4-difluorobenzenesulfonohydrazide (bulkier, lipophilic) may alter target selectivity and metabolic stability .
- Nitro and Acetamide Groups: Compound 4 () incorporates a nitro group at position 5 and an acetamide at position 1, contributing to its antibacterial activity.
- Piperazine Derivatives : The fluorophenyl-piperazine substituent in increases molecular weight and introduces basicity, which could influence CNS penetration .
Key Observations :
- Hydrazine-Based Synthesis: The target compound likely shares synthetic pathways with and , where hydrazine hydrate is used to form hydrazide linkages. However, the methanesulfonohydrazide group may require additional sulfonation steps .
- High-Yield Photochemical Methods : Photostimulated reactions () achieve superior yields (84–98%) compared to conventional reflux methods (60%), suggesting opportunities for optimizing the target compound’s synthesis .
Table 3: Pharmacological Comparisons
Key Observations :
- Anticancer Potential: While the target compound lacks direct data, structurally related dihydronaphthofuran-methanones () show potent anti-proliferative activity (IC₅₀ < 10 µM) via apoptosis induction. The methanesulfonohydrazide group may enhance solubility for improved tumor penetration .
- Antibacterial vs. Anti-Inflammatory : Nitro-acetamide derivatives () prioritize antibacterial effects, whereas pyrazole-carbohydrazides () exhibit dual anti-inflammatory and antimicrobial actions. Substituent choice dictates target specificity .
Biological Activity
N'-(1,2-Dihydronaphtho[2,1-b]furan-2-ylcarbonyl)methanesulfonohydrazide (CAS No. 478064-28-7) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C19H14F2N2O4S
- Molecular Weight : 404.39 g/mol
- Structure : The compound features a naphtho[2,1-b]furan backbone with a methanesulfonohydrazide group, which is significant for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including anticancer, antibacterial, and antiviral properties. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
Several studies have highlighted the anticancer potential of furan derivatives. For instance:
- A study demonstrated that derivatives containing the dihydronaphtho[2,1-b]furan structure exhibited significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB468) and cervical cancer (HeLa) cells. The most potent derivative showed an IC50 value of 0.15 µg/mL against HeLa cells .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| N'-(1,2-Dihydronaphtho[2,1-b]furan derivative | HeLa | 0.15 ± 0.05 |
| Another derivative | MDA-MB468 | Not specified |
Antibacterial Activity
The compound's structural analogs have also been evaluated for antibacterial properties:
- Research has shown that certain furan derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a related compound was found to outperform standard antibiotics like streptomycin against Pseudomonas fluorescens .
Antiviral Activity
The potential antiviral effects of compounds similar to this compound have been explored in the context of COVID-19:
- A study identified non-peptidomimetic inhibitors for SARS-CoV-2 main protease (Mpro), with some compounds showing IC50 values as low as 1.55 µM. While this specific compound was not tested directly against SARS-CoV-2, the structural similarities suggest potential activity against viral targets .
Case Study 1: Anticancer Efficacy
In a comparative study involving various hydrazone derivatives, one specific derivative showed promising results in inhibiting cell proliferation in breast cancer models. The study utilized various biochemical assays to confirm the mechanism of action as apoptosis induction through mitochondrial pathways.
Case Study 2: Antimicrobial Testing
Another investigation focused on the synthesis and evaluation of furan-based compounds against common bacterial strains. The findings indicated that certain derivatives exhibited broad-spectrum activity and were effective against resistant strains.
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for constructing the dihydronaphtho[2,1-b]furan core in this compound, and how do reaction conditions impact yield?
- Methodology : The dihydronaphthofuran moiety can be synthesized via acid- or base-catalyzed cyclization of 2-naphthol derivatives. For example, acid catalysis (e.g., p-toluenesulfonic acid) promotes cyclization of allyl-substituted naphthols under reflux, yielding 49–69.9% product . Base-catalyzed methods (e.g., KOH with glyoxal) achieve near-quantitative yields via hemiacetal intermediates . Key parameters include temperature, solvent polarity, and catalyst loading.
Q. Which spectroscopic techniques are critical for structural validation of this compound, and what diagnostic signals confirm its identity?
- Methodology : Nuclear Magnetic Resonance (NMR) identifies aromatic protons (δ 6.5–8.5 ppm) and furan methylene groups (δ 3.0–4.5 ppm). Infrared (IR) spectroscopy confirms carbonyl (C=O, ~1700 cm⁻¹) and sulfonohydrazide (S=O, ~1350–1150 cm⁻¹) functionalities. Mass spectrometry (MS) provides molecular ion peaks and fragmentation patterns .
Q. What standardized assays evaluate the anticancer potential of this compound, and how are false positives mitigated?
- Methodology : The MTT assay is widely used to assess cytotoxicity. For example, IC₅₀ values are determined against triple-negative breast cancer (MDA-MB-468) and non-cancerous lung fibroblast (WI-38) cells. Controls include solvent-only treatments and viability normalization to untreated cells. Replicate experiments (n ≥ 3) and statistical validation (e.g., ANOVA) minimize variability .
Advanced Research Questions
Q. How can copper-catalyzed asymmetric [3+2] cycloadditions achieve enantioselective synthesis of the dihydronaphthofuran core?
- Methodology : Cu(OAc)₂·H₂O with chiral ketimine P,N,N-ligands (e.g., L*) in methanol at −40°C enables enantioselective cycloaddition between 3-trimethylsilylpropargylic esters and 2-naphthols. Yields reach 48–98% with up to 93% enantiomeric excess (ee). Ligand steric bulk and solvent polarity critically influence stereoselectivity .
Q. What mechanistic pathways explain divergent product formation in iodine-assisted vs. acid-catalyzed cyclizations?
- Methodology : Iodine-mediated reactions proceed via iodonium intermediate formation, followed by 5-exo-trig cyclization (e.g., 80% yield for 2-(iodomethyl)-dihydronaphthofurans) . In contrast, acid catalysis involves protonation of allyl ethers, triggering Claisen rearrangement and cyclization. Competing pathways (e.g., Wagner-Meerwein shifts) require DFT analysis to rationalize regioselectivity .
Q. How do researchers reconcile contradictory anticancer efficacy data across cell lines for structurally similar derivatives?
- Methodology : Discrepancies arise from cell-line-specific metabolic profiles (e.g., MCF-7 vs. MDA-MB-468). Cross-validation using orthogonal assays (e.g., apoptosis via Annexin V/PI staining) and proteomic profiling (e.g., caspase-3 activation) clarifies mechanistic specificity. Dose-response curves and time-resolved studies distinguish cytostatic vs. cytotoxic effects .
Q. What photochemical strategies enable dihydronaphthofuran synthesis, and how are reaction parameters optimized?
- Methodology : SRN1 photostimulated reactions in liquid ammonia with Me₃Sn• or Ph₂P• radicals generate dihydronaphthofurans (84–98% yield). Key variables include UV wavelength (366 nm), irradiation duration (120 min), and nucleophile concentration. Micellar systems (e.g., CTAB surfactant) enhance iodine-mediated cyclizations .
Q. How can regioselectivity be controlled during iodonium-mediated functionalization of the dihydronaphthofuran scaffold?
- Methodology : Electrophilic iodination at the furan methylene group is favored using N-iodosuccinimide (NIS) in acetonitrile at 0–5°C. Steric directing groups (e.g., bromo substituents) or micellar environments (CTAB/H₂O) improve regioselectivity (71–85% yield). Computational modeling (e.g., Fukui indices) predicts reactive sites .
Q. How are structure-activity relationship (SAR) studies designed to optimize the anticancer profile of dihydronaphthofuran derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
